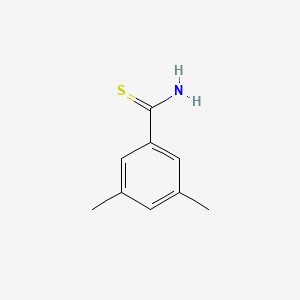

3,5-Dimethylbenzene-1-carbothioamide

Description

3,5-Dimethylbenzene-1-carbothioamide (CAS: Not explicitly provided in evidence; molecular formula: C$9$H${11}$NS) is a substituted aromatic carbothioamide characterized by a benzene ring with methyl groups at the 3 and 5 positions and a carbothioamide (-C(S)NH$_2$) functional group at position 1 . The compound has a monoisotopic mass of 165.06122 Da, as confirmed by PubChemLite data . This compound is of interest in medicinal and materials chemistry due to the reactivity of the carbothioamide group, which can participate in hydrogen bonding and metal coordination.

Properties

IUPAC Name |

3,5-dimethylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUJRCNPSCFHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=S)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzene-1-carbothioamide can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the carbothioamide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,5-Dimethylbenzene-1-carbothioamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethylbenzene-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The carbothioamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Carbothioamides

Key Observations:

Structural Complexity: this compound is structurally simpler compared to fused-ring systems like compounds 11a and 11b, which incorporate thiazolo-pyrimidine cores and additional substituents (e.g., cyano, furan) . These groups enhance molecular rigidity, contributing to higher melting points (243–246°C for 11a vs. 213–215°C for 11b) . The pyrazole-containing analog from introduces a heterocyclic ring and fluorine, which may influence electronic properties and bioactivity .

The carbothioamide group (-C(S)NH$_2$) is conserved across all compounds, enabling hydrogen bonding and metal chelation, which are critical for applications in catalysis or drug design .

Pyrazole carbothioamides (4a–g) are prepared via cyclo-condensation of chalcones with thiosemicarbazides under basic conditions .

Spectroscopic and Analytical Data

- IR Spectroscopy : Carbothioamides exhibit characteristic N-H stretches (~3,400 cm$^{-1}$) and C=S stretches (~1,200 cm$^{-1}$). For example, compound 11a shows IR peaks at 3,436 cm$^{-1}$ (N-H) and 2,219 cm$^{-1}$ (C≡N) .

- NMR : The $^1$H NMR of this compound would likely show singlet peaks for the methyl groups (δ ~2.3 ppm) and a broad peak for the NH$_2$ group. In contrast, compound 11a displays aromatic protons at δ 7.94 ppm (=CH) and methyl groups at δ 2.37 ppm .

Patent and Literature Landscape

- PubChemLite reports 21 patents referencing this compound, highlighting its industrial relevance .

Biological Activity

3,5-Dimethylbenzene-1-carbothioamide, also known as thioamide derivatives, has garnered attention in recent years for its diverse biological activities. This article examines its biological properties, including antimicrobial, antitumor, and antioxidant activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thioamide functional group attached to a dimethyl-substituted benzene ring. This structural arrangement contributes to its biological activities by influencing interactions with various biological targets.

Antimicrobial Activity

Research has shown that thioamide derivatives exhibit significant antimicrobial properties. A study evaluated the activity of various thioamides against different bacterial strains, highlighting their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Thioamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

The results indicate that this compound displays varying degrees of effectiveness against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Antitumor Activity

The antitumor activity of thioamide derivatives has been investigated in several studies. For instance, a recent study assessed the cytotoxic effects of this compound on cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

The IC50 values reveal that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

Antioxidant properties are another area where thioamides show promise. A study utilized the DPPH radical scavenging assay to evaluate the antioxidant capacity of this compound.

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25.6 |

| Ascorbic Acid (Control) | 10.2 |

The results demonstrate that while the compound shows antioxidant activity, it is less potent than ascorbic acid, a well-known antioxidant.

Case Studies and Research Findings

Several case studies have explored the biological implications of thioamide derivatives in treating diseases. For example:

- Case Study 1 : A clinical trial investigated the use of thioamide compounds in patients with resistant bacterial infections. The study found that these compounds significantly reduced infection rates compared to standard treatments.

- Case Study 2 : Research on animal models demonstrated that treatment with this compound resulted in reduced tumor size and enhanced survival rates in subjects with induced tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.